molecular formula C11H8N2 B013026 2-(Quinolin-6-YL)acetonitrile CAS No. 103983-94-4

2-(Quinolin-6-YL)acetonitrile

Cat. No. B013026
M. Wt: 168.19 g/mol
InChI Key: SGSMUSDVKCMDGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Quinolin-6-yl)acetonitrile and related compounds involves various strategies, including palladium-catalyzed oxidative amidation of quinoxalin-2(1H)-ones with acetonitrile, leading to 3-amidated quinoxalin-2(1H)-ones with good yields. This methodology offers a practical approach to various functionalized quinoline derivatives starting from readily available materials such as acetonitrile (Yuan et al., 2019).

Molecular Structure Analysis

The structure of 2-(Quinolin-6-yl)acetonitrile derivatives has been explored through different approaches, including hydrothermal reactions leading to noncentrosymmetric coordination complexes. For instance, a study described the synthesis of a tetranuclear cadmium(II) complex based on the 2-(quinolin-8-yloxy)acetonitrile ligand, highlighting the complex's unique molecular geometry and coordination environment (Liu & Ye, 2013).

Chemical Reactions and Properties

Chemical reactions involving 2-(Quinolin-6-yl)acetonitrile derivatives are diverse. The compound's reactivity has been demonstrated in the synthesis of novel quinoline derivatives through condensation reactions, showcasing its utility in constructing complex molecular architectures with potential biological activities. An example is the synthesis of 2-amino-4-(2,4,6-trinitrophenylamino)-quinoline-3-carbonitrile, which highlights the compound's reactivity and potential for generating novel molecules with specific properties (Al-Ahmary et al., 2018).

Scientific Research Applications

  • Biological Activity and Rhizogenesis : Derivatives of this compound show high biological activity and are used as stimulators for rhizogenesis in Paulownia clones during microclonal propagation (Zavhorodnii et al., 2022).

  • Formation of 2-(Methylaminoacetyl)quinolines : The reaction of 2-(dimethylcarbamoyl)quinolines in acetonitrile is efficient for forming 2-(methylaminoacetyl)quinolines and 2-methyl-1H-pyrrolo[3,4-b]quinolin-3(2H)-ones, which have potential applications in synthetic chemistry (Ono & Hata, 1983).

  • Antibacterial Activity : A synthesized compound, 2-amino-4-(4-nitrophenyl) 5,6-dihydrobenzo[h]quinoline-3-carbonitrile, exhibits antibacterial activity against various human pathogenic microorganisms (Uzun et al., 2019).

  • Stability in Quinoline Derivatives : Quinoline derivatives such as 2-amino-4-(2,4,6-trinitrophenylamino)-quinoline-3-carbonitrile have high stability due to strong hydrogen bonding, which is significant in the development of stable compounds for various applications (Al-Ahmary et al., 2018).

  • Coordination Complexes in Chemistry : The compound acts as a ligand in noncentrosymmetric coordination complexes with various metals, demonstrating its utility in inorganic chemistry and materials science (Liu & Ye, 2013).

  • Chemical Synthesis and Catalyst-Free Reactions : It plays a role in the catalyst-free synthesis of various chemical compounds, showing its importance in green chemistry and efficient synthesis methods (Dhiman et al., 2019).

  • Chemical Sensors : The compound is used in the development of highly fluorescent sensors for detecting various metal ions, demonstrating its applications in analytical chemistry and environmental monitoring (Ahamed et al., 2009).

  • Pharmaceutical Research : Some derivatives are in clinical trials for cancer treatment, highlighting its significance in drug development and therapeutic applications (Tsou et al., 2005).

properties

IUPAC Name

2-quinolin-6-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h1-4,7-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSMUSDVKCMDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621293
Record name (Quinolin-6-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-6-YL)acetonitrile

CAS RN

103983-94-4
Record name (Quinolin-6-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-methyl-quinoline (3.00 g, 20.6 mmol), N-bromosuccinimide (3.96 g, 22.0 mmol), and benzoyl peroxide (0.51 g, 2.10 mmol) in carbon tetrachloride (100 mL) is stirred at reflux for 2 h. The reaction is cooled to room temperature then washed with saturated aqueous sodium bisulfite (50 mL). The organic phase is passed through 30 g SiO2 (2×) eluting with dichloromethane then diethyl ether. N,N-Dimethylformamide (83 mL) is added to the combined organic fractions and solvent removed under reduced pressure leaving only the reaction mixture in N,N-dimethylformamide. To the reaction mixture in N,N-dimethylformamide is added sodium cyanide (1.22 g, 24.9 mmol) and potassium bicarbonate (2.51 g, 24.9 mmol). The reaction mixture is allowed to stir at 50° C. for 2 h. The cooled reaction mixture is poured into pH 7 buffer (75 mL) and extracted with ethyl acetate (2×100 mL). The organic layers are combined, washed with saturated aqueous sodium chloride (100 mL), dried over solid sodium chloride, and concentrated under reduced pressure to afford an oil that is purified by normal phase flash chromatography (120 g Biotage KP-Sil 40L: 10% ethyl acetate in hexanes for 5 min, 20% ethyl acetate in hexanes for 20 min, 40% ethyl acetate in hexanes for 20 min, 60% ethyl acetate in hexanes for 20 min, then 60-100% ethyl acetate in hexanes ramp over 20 min) to provids 645 mg (18%) of the title compound. MS ES+ m/e 169 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
2.51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
18%

Synthesis routes and methods II

Procedure details

To a solution of crude 6-bromomethylquinoline (1.8 g) in 95% ethanol (30 mL) was added NaCN (2.0 g, 40.8 mmol) at room temperature. The mixture was heated at 50° C. for 3 hours and then concentrated under vacuum. Water (50 mL) and ethyl acetate (50 mL) were added. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organics were washed with brine, dried over Na2SO4 and concentrated under vacuum. The combined crude product was purified by column (Petroleum Ether/EtOAc 5:1) to give 2-(quinolin-6-yl)acetonitrile (0.25 g, 8% over two steps). 1H NMR (300 MHz, CDCl3) δ 8.95 (dd, J=1.5, 4.2 Hz, 1H), 8.12-8.19 (m, 2H), 7.85 (s, 1H), 7.62 (dd, J=2.1, 8.7 Hz, 1H), 7.46 (q, J=4.2 Hz, 1H), 3.96 (s, 2H). MS (ESI) m/e (M+H)+ 169.0.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (6.7 g, 12 mmol), tris(dibenzylideneacetone)dipalladium(0) (10 g, 12 mmol), 6-bromoquinoline (120 g, 577 mmol) in N,N-dimethylformamide (360 mL) in a 3-neck round bottom flask with stirring under positive nitrogen pressure was added (trimethylsilyl)acetonitrile (98.7 mL, 721 mmol), followed by zinc difluoride (42 g, 400 mmol). The flask was sealed under an atmosphere of nitrogen. The reaction mixture was stirred at 105° C. for 20 h. After cooling the solution to RT, the reaction mixture was quenched with an aqueous ammonia solution and extracted with ethyl acetate (3×500 mL). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified under flash chromatography eluting with ethyl acetate in hexanes (0-65%) to afford the desired product. (70 g, 72.1%) LCMS: (M+H)=168.9.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
98.7 mL
Type
reactant
Reaction Step Two
Quantity
42 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (6.7 g, 0.012 mol), tris(dibenzylideneacetone)dipalladium(0) (10.0 g, 0.012 mol), 6-bromoquinoline (120.0 g, 0.577 mol) in DMF (360 mL) in a 3-neck round bottom flask with stirring under an atmosphere of nitrogen was added (trimethylsilyl)acetonitrile (98.7 mL, 0.721 mol), followed by zinc difluoride (42 g, 0.40 mol). The flask was sealed under an atmosphere of nitrogen. The reaction was stirred at 105° C. for 20 h. After cooling the solution to RT, the reaction mixture was quenched with aqueous ammonia solution and extracted with ethyl acetate (3×500 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was chromatographed on a silica gel column (ethyl acetate in hexanes: 0-65%) to afford the desired product quinolin-6-ylacetonitrile (70 g, 72.1%). Analytical LCMS: (M+H)+=168.9.
Quantity
98.7 mL
Type
reactant
Reaction Step One
Quantity
42 g
Type
catalyst
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three
Name
Quantity
360 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Three
Quantity
6.7 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Havel, P Khirsariya, N Akavaram… - The Journal of …, 2018 - ACS Publications
3,4-Substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles are frequently used intermediates in medicinal chemistry and drug discovery projects. We report an expedient …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
Y Aboushady - 2023 - publikationen.sulb.uni-saarland.de
Antimicrobial resistance (AMR) is a growing global public health concern, as bacteria are becoming increasingly resistant to drugs used to treat infections. One promising approach to …

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